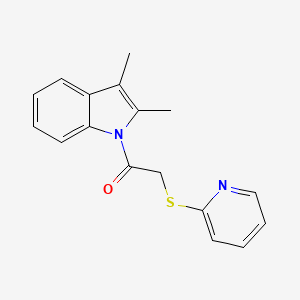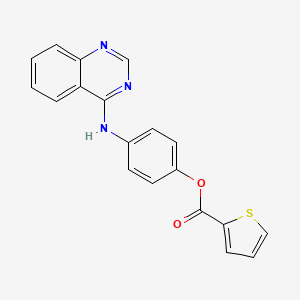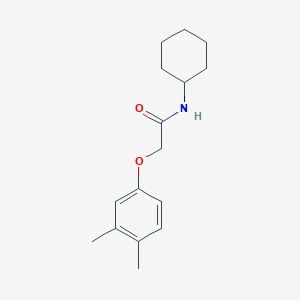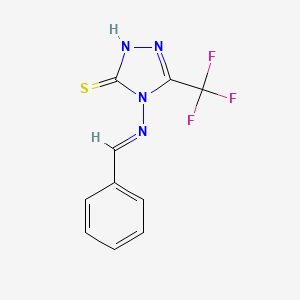![molecular formula C14H13N3O B5590291 5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5590291.png)
5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been of significant interest in pharmaceutical research due to their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds. For instance, the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione in acetic acid leads to the formation of the desired pyrazolo[1,5-a]pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclocondensation reactions under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
5-Methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
5-Methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate certain biological pathways, leading to the compound’s observed effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine
- 2-(4-Bromophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine
- 2-(4-Methoxyphenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine
Uniqueness
5-Methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methylphenyl group, for example, may enhance its binding affinity to certain molecular targets compared to other similar compounds .
特性
IUPAC Name |
5-methyl-2-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-9-3-5-11(6-4-9)12-8-13-15-10(2)7-14(18)17(13)16-12/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNOATYNIBJLTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=NC(=CC(=O)N3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-2-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5590216.png)

![5-chloro-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5590236.png)
![4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-(2-phenylethyl)-2-piperazinone](/img/structure/B5590241.png)
![5,5,8,9-tetramethyl-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5590246.png)

![N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5590271.png)
![N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5590276.png)
![9-(2-amino-6-methyl-4-pyrimidinyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5590285.png)
![{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}-2-pyridylamine](/img/structure/B5590287.png)

![2-benzyl-N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5590303.png)
![2-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5590309.png)
